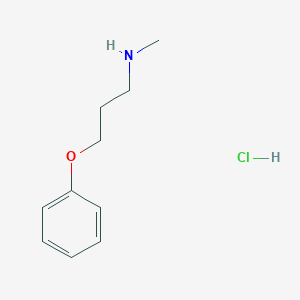

N-Methyl-3-phenoxypropan-1-amine hydrochloride

説明

特性

IUPAC Name |

N-methyl-3-phenoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-11-8-5-9-12-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKULZJEPCEPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-Methyl-3-phenoxypropan-1-amine hydrochloride chemical structure

An In-depth Technical Guide on the Core Chemical Attributes of N-Methyl-3-phenoxypropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of N-Methyl-3-phenoxypropan-1-amine hydrochloride, a molecule belonging to the aryloxypropanamine class of compounds. This class is of significant interest to researchers, scientists, and drug development professionals due to its foundational role in the structure of numerous neurologically active agents. This document delineates the core chemical structure, physicochemical properties, a validated synthetic pathway, and rigorous analytical methodologies for structural confirmation and purity assessment. By synthesizing theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for professionals engaged in medicinal chemistry and pharmaceutical development. We will explore its relationship to prominent compounds such as Fluoxetine and Nisoxetine, contextualizing its importance as a key pharmacophore.

Introduction and Strategic Context

The aryloxypropanamine scaffold is a cornerstone in modern neuropharmacology. Subtle modifications to this core structure have yielded some of the most impactful therapeutics for mood disorders and cognitive dysfunction. N-Methyl-3-phenoxypropan-1-amine, also known as N-Methyl-PPPA, represents the parent structure from which highly selective monoamine reuptake inhibitors have been developed.[1] Its derivatives, such as the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the selective norepinephrine reuptake inhibitor (NRI) Nisoxetine, are distinguished by specific substitutions on the phenoxy or phenyl rings.[1][2] Understanding the foundational chemistry of the unsubstituted parent compound is therefore critical for the rational design of new chemical entities in drug discovery.

This guide provides an in-depth analysis of the hydrochloride salt of N-Methyl-3-phenoxypropan-1-amine, the preferred form for ensuring stability and bioavailability in research settings.

Chemical Structure and Nomenclature

The formal IUPAC name for the free base is N-Methyl-3-phenoxy-3-phenylpropan-1-amine . The hydrochloride salt is the subject of this guide.

-

Core Scaffold: A three-carbon propane chain.

-

Amine Group: A secondary amine (methylated) at the C1 position. In the hydrochloride salt, this amine is protonated.

-

Chiral Center: The C3 position is a stereocenter, bonded to a phenyl group, a phenoxy group, a hydrogen atom, and the remainder of the propane chain. Therefore, the compound exists as (R) and (S) enantiomers.

-

Aromatic Moieties: A phenyl ring and a phenoxy ring are both attached to the C3 position.

Below is a two-dimensional representation of the N-Methyl-3-phenoxypropan-1-amine hydrochloride structure.

Caption: 2D structure of N-Methyl-3-phenoxypropan-1-amine hydrochloride.

Physicochemical Properties

A precise understanding of the molecule's physical and chemical properties is fundamental for its application in experimental settings. The following data has been consolidated from authoritative chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉NO (Free Base) | [1][3] |

| C₁₆H₂₀ClNO (Hydrochloride Salt) | ||

| Molecular Weight | 241.33 g/mol (Free Base) | [1][3] |

| 277.79 g/mol (Hydrochloride Salt) | ||

| CAS Number | 56161-70-7 (Free Base) | [1] |

| 873310-33-9 (Hydrochloride Salt) | [4] | |

| Appearance | Expected to be a white to off-white solid. | |

| Solubility | Soluble in methanol, DMSO. | [] |

Synthesis and Purification Workflow

Rationale for Synthetic Strategy

The synthesis of aryloxypropanamines is well-documented, particularly in patents related to fluoxetine and atomoxetine.[6][7] A robust and common strategy involves the nucleophilic substitution of a suitable leaving group by a phenoxide, followed by manipulation of the amine functionality. An alternative, efficient approach is reductive amination. We will detail a logical synthesis starting from 3-chloropropiophenone, a commercially available starting material. This pathway is selected for its high-yielding steps and straightforward purification procedures.

Caption: Proposed synthetic workflow for N-Methyl-3-phenoxypropan-1-amine HCl.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize N-Methyl-3-phenoxypropan-1-amine hydrochloride in high purity.

Step 1: Reduction of 3-Chloropropiophenone

-

Dissolve 3-chloropropiophenone (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-1-phenyl-1-propanol.

Step 2: Williamson Ether Synthesis

-

In a separate flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to anhydrous tetrahydrofuran (THF).

-

Add a solution of phenol (1.1 eq.) in THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution stops.

-

Add a solution of 3-chloro-1-phenyl-1-propanol (from Step 1, 1 eq.) in THF dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC.

-

Cool to room temperature and carefully quench with water.

-

Extract with diethyl ether, dry the organic phase over anhydrous MgSO₄, and concentrate to yield crude 3-phenoxy-1-phenyl-1-propanol.

Step 3 & 4 are often combined or reordered in literature, but for clarity:

Step 3 & 4: Halogenation and Amination

-

Dissolve the crude alcohol from Step 2 (1 eq.) in dichloromethane (DCM).

-

Cool to 0 °C and add thionyl chloride (SOCl₂, 1.5 eq.) dropwise.

-

Stir at room temperature for 3 hours. Remove the solvent and excess SOCl₂ in vacuo to yield the crude chloro intermediate.

-

Without further purification, dissolve the residue in a sealed pressure vessel containing a solution of methylamine (40% in water or 2M in THF, >5 eq.).

-

Heat the vessel to 60-80 °C for 24 hours.

-

Cool, basify with 2M NaOH, and extract the free base product with ethyl acetate.

-

Dry the organic layer and concentrate under reduced pressure. Purify the resulting oil via column chromatography (silica gel, gradient elution with DCM/Methanol) to obtain pure N-Methyl-3-phenoxy-3-phenylpropan-1-amine.

Step 5: Hydrochloride Salt Formation

-

Dissolve the purified free base from Step 4 in anhydrous diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the final N-Methyl-3-phenoxypropan-1-amine hydrochloride.

Structural Elucidation and Analytical Workflow

Unambiguous confirmation of the chemical structure and assessment of purity are paramount. A multi-technique analytical approach is required for a self-validating system.

Caption: Integrated workflow for the analytical characterization of the target compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides definitive proof of the molecule's carbon-hydrogen framework by mapping the chemical environment of each nucleus.

-

Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; the acidic amine proton may exchange with residual water, leading to peak broadening or disappearance.

-

¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis to the residual solvent peak.

Predicted Spectral Data (in DMSO-d₆):

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| Aromatic-H (Phenyl/Phenoxy) | 6.90 - 7.50 | m | 10H | 115 - 160 |

| CH (C3, chiral center) | 5.50 - 5.70 | dd | 1H | 78 - 82 |

| CH₂ (C2) | 2.20 - 2.40 | m | 2H | 35 - 39 |

| CH₂ (C1) | 2.90 - 3.10 | t | 2H | 45 - 49 |

| N-CH₃ | 2.55 - 2.70 | s | 3H | 32 - 35 |

| N⁺H₂ | 8.80 - 9.20 | br s | 2H | N/A |

Protocol: Mass Spectrometry (MS)

Causality: Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of fragmentation patterns.

-

Method: Use Electrospray Ionization (ESI) in positive ion mode, coupled with a Liquid Chromatography (LC) system.

-

Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Acquisition: Infuse the sample directly or inject it via the LC system. Scan for a mass range that includes the expected molecular ion.

-

Expected Results: The primary ion observed will be the protonated free base [M+H]⁺ at m/z 242.15. Key fragments would likely arise from cleavage of the C2-C3 bond or the benzylic C3-phenyl bond.

Protocol: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of a synthesized compound by separating it from any starting materials, by-products, or isomers.

-

System: A reverse-phase HPLC system with UV detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Results: A highly pure sample (>98%) will exhibit a single, sharp major peak at a characteristic retention time.

Conclusion

N-Methyl-3-phenoxypropan-1-amine hydrochloride is a molecule of fundamental importance in medicinal chemistry. This guide has provided a comprehensive technical overview, from its basic chemical structure to detailed, actionable protocols for its synthesis and rigorous characterization. The methodologies described herein are designed to be self-validating, ensuring that researchers and drug development professionals can produce and verify this compound with a high degree of confidence. A thorough understanding of this core scaffold is essential for the continued exploration and development of novel therapeutics targeting the central nervous system.

References

-

Kong, D., Li, M., Wang, R., Zi, G., & Hou, G. (2016). Asymmetric Hydrogenation of β-Aryloxy/Alkoxy Cinnamic Nitriles and Esters. Organic Letters, 18(19), 4916–4919. [Link]

-

Wikipedia. (n.d.). Nisoxetine. Retrieved February 12, 2026, from [Link]

-

Haka, M. S., & Kilbourn, M. R. (1989). Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor. Journal of Labelled Compounds and Radiopharmaceuticals, 27(7), 823-831. [Link]

-

PubChem. (n.d.). (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. Retrieved February 12, 2026, from [Link]

-

TradeFord. (n.d.). (3S)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. Retrieved February 12, 2026, from [Link]

-

Tradeindia. (n.d.). N-methyl-3-phenoxy-3-phenylpropan-1-amine Hydrochloride. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). Nisoxetine. Retrieved February 12, 2026, from [Link]

-

SciSpace. (n.d.). Synthesis and regional mouse brain distribution of [11C]Nisoxetine, a norepinephrine uptake inhibitor. Retrieved February 12, 2026, from [Link]

-

Zhang, M. R., et al. (2003). Synthesis and C-11 labeling of three potent norepinephrine transporter selective ligands ((R)-nisoxetine, lortalamine, and oxaprotiline) for comparative PET studies in baboons. Journal of Labelled Compounds and Radiopharmaceuticals, 46(12), 1133-1146. [Link]

-

Global Substance Registration System (GSRS). (n.d.). NISOXETINE, (+)-. Retrieved February 12, 2026, from [Link]

-

precisionFDA. (n.d.). N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-. Retrieved February 12, 2026, from [Link]

-

PharmaCompass. (n.d.). Nisoxetine. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Retrieved February 12, 2026, from [Link]

-

PubChemLite. (n.d.). (3r)-n-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. Retrieved February 12, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). N-Methyl-PPPA. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.

-

PubChem. (n.d.). N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine. Retrieved February 12, 2026, from [Link]

-

U.S. Department of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. Retrieved February 12, 2026, from [Link]

-

ChemSrc. (n.d.). 3-(3-Fluoro-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;dihydrochloride. Retrieved February 12, 2026, from [Link]

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

- Supporting Information for an academic publication.

-

precisionFDA. (n.d.). N-METHYL-3-(4-METHYLPHENOXY)-3-PHENYLPROPAN-1-AMINE HYDROCHLORIDE, (3R)-. Retrieved February 12, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (N-Methyl-3-phenylpropan-1-amine) (5 mL in HCl Solution). Retrieved February 12, 2026, from [Link]

Sources

- 1. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]

- 2. Nisoxetine - Wikipedia [en.wikipedia.org]

- 3. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-methyl-3-phenoxy-3-phenylpropan-1-amine Hydrochloride - Cas No: 873310-33-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Differentiating N-Methyl-3-phenoxypropan-1-amine and 3-phenoxypropylamine for Researchers and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis and molecular design, the precise identification and characterization of structurally similar amines are paramount. This guide provides an in-depth technical examination of two such molecules: N-Methyl-3-phenoxypropan-1-amine and its primary amine analogue, 3-phenoxypropylamine. While differing by only a single methyl group, their physicochemical properties, spectroscopic signatures, and synthetic pathways are distinct. This document serves as a crucial resource for researchers, offering detailed protocols for their differentiation, synthesis, and analysis, thereby ensuring the integrity and success of research and development endeavors.

Foundational Chemical Distinction: Structure and Properties

The core difference between N-Methyl-3-phenoxypropan-1-amine and 3-phenoxypropylamine lies in the substitution on the nitrogen atom. 3-phenoxypropylamine is a primary amine, characterized by an -NH₂ group. In contrast, N-Methyl-3-phenoxypropan-1-amine is a secondary amine, where one hydrogen on the nitrogen has been replaced by a methyl group (-NHCH₃). This seemingly minor structural alteration has significant consequences for their chemical behavior and physical properties.

Caption: Core structural difference between the primary amine (left) and the N-methylated secondary amine (right).

Comparative Physicochemical Data

The addition of a methyl group subtly alters the molecule's physical characteristics. The increase in molecular weight directly impacts properties like boiling point and density. Furthermore, the replacement of a proton on the nitrogen with an electron-donating methyl group slightly increases the amine's basicity (lower pKa of the conjugate acid).

| Property | 3-phenoxypropylamine | N-Methyl-3-phenoxypropan-1-amine | Rationale for Difference |

| IUPAC Name | 3-phenoxypropan-1-amine[1] | N-methyl-3-phenoxypropan-1-amine[2] | N-alkylation |

| Synonyms | (3-Phenoxypropyl)amine | Methyl(3-phenoxypropyl)amine[2] | Standard nomenclature |

| CAS Number | 7617-76-7[1] | 132424-10-3[2] | Unique chemical identifier |

| Molecular Formula | C₉H₁₃NO[1] | C₁₀H₁₅NO[2] | Addition of one C and two H atoms |

| Molecular Weight | 151.21 g/mol [1] | 165.23 g/mol | Addition of a methyl group (~14.02 g/mol ) |

| Boiling Point | ~245-250 °C (est.) | Not available | Increased mass and van der Waals forces |

| pKa (conjugate acid) | ~10.0 (est.) | ~10.2 (est.) | Inductive effect of the methyl group |

| Computed XLogP3 | 1.7[1] | 2.1 (est.) | Increased lipophilicity from methyl group |

Synthesis and Interconversion

Understanding the synthesis of these compounds is critical for controlling impurity profiles and designing derivatives. 3-phenoxypropylamine often serves as the direct precursor to its N-methylated counterpart, making the N-methylation reaction a key process to master.

Synthesis of 3-phenoxypropylamine

A common laboratory-scale synthesis involves the reaction of phenol with a suitable 3-aminopropyl halide or a protected equivalent. An alternative, robust method is the reaction of phenol with 3-bromopropanol to form 3-phenoxypropan-1-ol, followed by conversion of the alcohol to an amine.

Synthesis of N-Methyl-3-phenoxypropan-1-amine via Reductive Amination

The most direct method for converting the primary amine to the secondary amine is through N-methylation. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formaldehyde as the source of the methyl group and formic acid as the reducing agent.

Caption: Workflow for Eschweiler-Clarke N-methylation.

Experimental Protocol: N-Methylation of 3-phenoxypropylamine

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenoxypropylamine (1.0 eq).

-

Reagent Addition: Add aqueous formaldehyde (37%, 1.2 eq) followed by formic acid (98-100%, 2.0 eq) slowly while stirring. The initial reaction may be exothermic.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The evolution of CO₂ gas will be observed.

-

Workup: Cool the mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of aqueous NaOH (e.g., 2M solution).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Methyl-3-phenoxypropan-1-amine. Further purification can be achieved by distillation or column chromatography if necessary.

Causality Insight: The Eschweiler-Clarke reaction proceeds via the formation of an iminium ion intermediate from the primary amine and formaldehyde. This intermediate is then reduced in situ by formate (from formic acid), which acts as a hydride donor. Using excess formaldehyde and formic acid can lead to the formation of the tertiary dimethylated amine, so stoichiometry is key.

Analytical Differentiation: A Spectroscopic Guide

Accurate analytical characterization is non-negotiable. Spectroscopic methods provide definitive fingerprints to distinguish between these two closely related amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in this context.

-

¹H NMR Spectroscopy:

-

3-phenoxypropylamine: Will show a broad singlet for the two -NH₂ protons, typically between 1.0-3.0 ppm, which disappears upon a D₂O shake.

-

N-Methyl-3-phenoxypropan-1-amine: The -NH₂ signal is absent. Instead, a sharp singlet corresponding to the three -NHCH₃ protons appears around 2.4 ppm. The single -NH proton will appear as a broad singlet. The methylene group adjacent to the nitrogen (-CH₂ -NHCH₃) will also show a distinct chemical shift compared to the -CH₂ -NH₂ in the primary amine.

-

-

¹³C NMR Spectroscopy:

-

N-Methyl-3-phenoxypropan-1-amine: A distinct peak for the N-C H₃ carbon will be present in the 30-40 ppm range. This signal is absent in the spectrum for 3-phenoxypropylamine.

-

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum to confirm N-H protons.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The N-H bond provides a clear diagnostic window.

-

3-phenoxypropylamine (Primary Amine): Exhibits two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching).[3] It will also show a broad N-H bending (scissoring) absorption around 1600 cm⁻¹.[3]

-

N-Methyl-3-phenoxypropan-1-amine (Secondary Amine): Shows only a single, weaker N-H stretching band in the 3300-3500 cm⁻¹ region.[3] The N-H scissoring band is absent.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation patterns, which are distinct for each compound.

-

Molecular Ion Peak (M⁺): The most obvious difference will be the molecular ion peak. For 3-phenoxypropylamine, it will be at m/z 151. For N-Methyl-3-phenoxypropan-1-amine, it will be at m/z 165.

-

Fragmentation: Both molecules will undergo alpha-cleavage adjacent to the nitrogen atom.

-

3-phenoxypropylamine: Alpha-cleavage results in a prominent fragment at m/z 30 ([CH₂=NH₂]⁺).

-

N-Methyl-3-phenoxypropan-1-amine: Alpha-cleavage results in a prominent fragment at m/z 44 ([CH₂=NHCH₃]⁺). This difference of 14 mass units is a definitive marker.

-

Summary of Key Spectroscopic Differentiators

| Technique | Feature | 3-phenoxypropylamine | N-Methyl-3-phenoxypropan-1-amine |

| ¹H NMR | N-Methyl Protons | Absent | Singlet, ~2.4 ppm (3H) |

| Amine Protons | Broad singlet, ~1-3 ppm (2H) | Broad singlet (1H) | |

| ¹³C NMR | N-Methyl Carbon | Absent | Peak at ~35 ppm |

| IR | N-H Stretch | Two bands (3300-3500 cm⁻¹) | One band (3300-3500 cm⁻¹)[3] |

| MS | Molecular Ion (M⁺) | m/z 151 | m/z 165 |

| MS | Key Fragment | m/z 30 | m/z 44 |

Relevance in Drug Development and Research

While not drugs themselves, aryloxypropanamine scaffolds are foundational in medicinal chemistry. They are key structural motifs in several blockbuster drugs.

-

Structural Analogs: The N-methyl-3-phenoxy-3-phenylpropan-1-amine core is central to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[4] For example, Fluoxetine (Prozac) and Atomoxetine (Strattera) are aryloxypropanamines.[4][]

-

Building Blocks: Both 3-phenoxypropylamine and its N-methyl derivative serve as versatile building blocks for creating libraries of compounds for high-throughput screening. Their functional handles (the amine and the aromatic ring) allow for extensive derivatization to explore structure-activity relationships (SAR).

-

Impurity Profiling: In the synthesis of complex drugs like Atomoxetine, related structures can appear as impurities.[] Therefore, having robust analytical methods to detect and quantify these specific amines is a critical component of quality control and regulatory compliance in pharmaceutical manufacturing.

Caption: Relationship of core scaffolds to drug development processes.

Safety and Handling

Both compounds are corrosive amines and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-phenoxypropylamine: Classified as causing severe skin burns and eye damage.[1]

-

N-Methyl-3-phenoxypropan-1-amine: While specific GHS data is less available, as a secondary amine of similar structure, it should be handled with the same level of caution as its primary amine counterpart. All work should be conducted in a well-ventilated fume hood.

Conclusion

The distinction between N-Methyl-3-phenoxypropan-1-amine and 3-phenoxypropylamine is a fundamental exercise in precise chemical characterization. The presence of a single methyl group imparts verifiable and significant changes to the molecule's physicochemical and spectroscopic properties. For scientists in drug discovery and development, the ability to synthesize, differentiate, and purify these compounds is not merely academic; it is a prerequisite for creating novel chemical entities, ensuring the quality of active pharmaceutical ingredients, and ultimately, advancing therapeutic innovation. This guide provides the foundational knowledge and practical protocols to achieve that precision.

References

-

PubChem. (3-Phenoxypropyl)amine | C9H13NO | CID 418237. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206. National Center for Biotechnology Information. [Link]

-

Wikipedia. N-Methyl-PPPA. [Link]

-

PubChem. Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856. National Center for Biotechnology Information. [Link]

-

PubChem. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

Sources

Synthesis of N-Methyl-3-phenoxypropan-1-amine from 3-phenoxypropyl bromide

Abstract

This application note details the synthesis of N-Methyl-3-phenoxypropan-1-amine , a critical secondary amine scaffold often utilized in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Atomoxetine and Fluoxetine analogs.[1]

We present two distinct protocols to address the common challenge of polyalkylation (over-methylation) inherent in the reaction of alkyl halides with primary amines:

-

Method A (Direct Aminolysis): A high-throughput, scalable approach utilizing a large excess of methylamine in a sealed vessel.[1] Ideal for rapid analog generation.

-

Method B (Indirect via N-Benzyl Protection): A high-fidelity, two-step sequence utilizing N-benzylmethylamine followed by hydrogenolysis.[1] This route eliminates the formation of tertiary amine byproducts, meeting strict pharmaceutical purity standards.[1]

Introduction & Strategic Analysis

The Synthetic Challenge

The transformation of 3-phenoxypropyl bromide into a secondary methylamine involves a standard SN2 nucleophilic substitution. However, the product (a secondary amine) is more nucleophilic than the starting material (methylamine), leading to a competitive side reaction where the product attacks another molecule of alkyl bromide to form the tertiary amine (N,N-dimethyl-3-phenoxypropylamine) and potentially the quaternary ammonium salt.[1]

Mechanistic Pathway & Control

To control selectivity, we must manipulate the statistical probability of collision.[1]

-

Kinetic Control (Method A): Flooding the reaction with excess methylamine (nucleophile) ensures that the alkyl bromide is statistically far more likely to encounter a methylamine molecule than a newly formed product molecule.[1]

-

Steric/Protective Control (Method B): Using a secondary amine nucleophile (N-benzylmethylamine) stops the reaction at the tertiary amine stage.[1] The benzyl group is then removed, revealing the desired secondary amine with high specificity.[1]

Reaction Scheme Visualization

The following diagram illustrates the competing pathways and the strategic solutions.

Figure 1: Synthetic pathways comparing Direct Aminolysis (Method A) and the Protected Route (Method B).

Experimental Protocols

Method A: Direct Aminolysis (High Throughput)

Best for: Early-stage discovery, scale-up where distillation/chromatography is viable.[1] Selectivity Strategy: 20-fold excess of Methylamine.

Reagents & Equipment[1][2][3][4]

-

Starting Material: 3-Phenoxypropyl bromide (1.0 eq, 21.5 g, 100 mmol).[1]

-

Reagent: Methylamine (40% wt. in H2O or 33% in EtOH) (20.0 eq, 2.0 mol).[1]

-

Solvent: Ethanol (if using ethanolic MeNH2) or THF/Water.[1]

-

Vessel: High-pressure glass reactor or sealed steel autoclave (Rated >5 bar).

Step-by-Step Procedure

-

Preparation: Charge the 3-phenoxypropyl bromide into the pressure vessel.

-

Addition: Cool the vessel to 0°C. Add the methylamine solution. Note: Cooling prevents methylamine gas loss during addition.

-

Reaction: Seal the vessel tightly. Heat to 60°C for 6–8 hours .

-

Process Insight: The internal pressure will rise as the headspace fills with MeNH2 gas. Ensure the vessel is rated for at least 5 bar (75 psi).[1]

-

-

Workup (Excess Removal): Cool to room temperature. Carefully vent the excess methylamine into a scrubber (dilute HCl).[1] Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent and remaining methylamine.

-

Extraction:

-

Purification:

-

The crude oil may contain 5–10% tertiary amine.

-

Distillation: High vacuum distillation (bp ~110–115°C @ 1 mmHg) is effective.[1]

-

Salt Formation: Dissolve in diethyl ether, add 2M HCl in ether. The secondary amine HCl salt precipitates; the tertiary amine salt is often more soluble or can be recrystallized (IPA/EtOAc).[1]

-

Method B: The "High Fidelity" Route (N-Benzyl Protection)

Best for: GMP synthesis, strict impurity limits (<0.1% bis-alkylated).[1] Selectivity Strategy: Steric blocking via Benzyl group.

Step 1: Alkylation[1][6][7]

-

Dissolve: 3-Phenoxypropyl bromide (1.0 eq, 21.5 g) in Acetonitrile (ACN) (200 mL).

-

Add: N-Benzylmethylamine (1.1 eq, 13.3 g) and Potassium Carbonate (K2CO3) (2.0 eq, 27.6 g).

-

React: Reflux (80°C) for 12 hours. Monitor by TLC/LCMS.[6]

-

Isolate: Filter off inorganic salts. Concentrate filtrate.[6] Dissolve in EtOAc, wash with water.[1] Dry and concentrate to yield N-Benzyl-N-methyl-3-phenoxypropan-1-amine.[1]

Step 2: Hydrogenolysis (Debenzylation)[1]

-

Dissolve: The intermediate (from Step 1) in Methanol (150 mL).

-

Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).[1]

-

React: Stir under Hydrogen atmosphere (balloon or 1-2 bar) at RT for 4–6 hours.

-

Filter: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric.

-

Isolate: Concentrate filtrate to yield pure N-Methyl-3-phenoxypropan-1-amine .

Workup & Purification Logic (Self-Validating System)

The following flowchart guides the purification process, ensuring the removal of neutral impurities (unreacted bromide) and over-alkylated byproducts.

Figure 2: Acid-Base Workup and Salt Formation Strategy for High Purity Isolation.[1]

Analytical Data & Specifications

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow oil | Darkens upon air exposure (oxidation).[1] |

| Boiling Point | ~110–115°C @ 1 mmHg | Estimated based on analogs. |

| 1H NMR (CDCl3) | δ 2.45 (s, 3H, N-Me) | Diagnostic singlet for N-Methyl group.[1] |

| 1H NMR (CDCl3) | δ 4.05 (t, 2H, O-CH2) | Diagnostic triplet for ether linkage.[1] |

| MS (ESI+) | [M+H]+ = 166.1 | Molecular Weight: 165.23 g/mol .[1] |

| Solubility | Soluble in DCM, EtOH, EtOAc | Low solubility in water as free base.[1] |

Safety & Handling

-

3-Phenoxypropyl bromide: Alkylating agent.[1] Potentially mutagenic. Handle in a fume hood.

-

Methylamine: Toxic gas/liquid. Corrosive. Use a sealed system to prevent inhalation.

-

Pressure: Method A generates pressure. Use a blast shield and rated glassware/steel vessels.

References

-

BenchChem. Experimental Procedure for N-alkylation of primary amines: Selective Mono-alkylation. Retrieved from .[1]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!) - Strategies for Selective Synthesis. Retrieved from .[1]

-

PubChem. Compound Summary: N-Methyl-3-phenoxypropan-1-amine (CID 22067856).[1] Retrieved from .[1]

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 57.37 (2001): 7785-7811.[1] (General reference for amine synthesis methodologies).

Sources

- 1. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. biotage.com [biotage.com]

- 4. Page loading... [guidechem.com]

- 5. Methylamines purification process - Patent 0037695 [data.epo.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]

Technical Guide: N-Methyl-3-phenoxypropan-1-amine in Pharmaceutical Synthesis

This technical guide details the application, synthesis, and handling of N-Methyl-3-phenoxypropan-1-amine , a versatile secondary amine intermediate used in the development of neuroactive pharmaceuticals and fragment-based drug discovery (FBDD).[1]

HExecutive Summary

N-Methyl-3-phenoxypropan-1-amine is a critical pharmacophore scaffold and synthetic linker. Structurally, it represents the "backbone" of the aryloxypropylamine class of antidepressants (e.g., Fluoxetine, Atomoxetine) without the C3-aryl substitution.[1] This des-aryl modification makes it an invaluable tool for:

-

Structure-Activity Relationship (SAR) Studies: Determining the binding affinity contributions of the C3-phenyl ring in Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

-

Fragment-Based Drug Design: Serving as a flexible secondary amine linker for connecting aromatic moieties (e.g., pyrimidines, benzamides) in acetylcholinesterase (AChE) inhibitors.[1]

-

Heterocyclic Synthesis: Acting as a precursor for medium-sized benzolactams via intramolecular electrophilic aromatic substitution.

Chemical Profile & Pharmacophore Mapping[1]

The molecule consists of a phenoxy ether connected to a secondary methylamine via a propyl chain. Its significance lies in its spatial arrangement, which mimics the distance between the aromatic ring and the basic nitrogen found in many neurotransmitters.[1]

Pharmacophore Visualization

The following diagram illustrates how N-Methyl-3-phenoxypropan-1-amine maps onto the structure of the blockbuster drug Atomoxetine, highlighting its role as a core scaffold.

Figure 1: Pharmacophore mapping showing the structural relationship between the scaffold and Atomoxetine.[1]

Validated Synthesis Protocol

This protocol describes a robust, two-step synthesis starting from phenol.[1] This route is preferred over reductive amination for its operational simplicity and higher yield of the secondary amine without over-alkylation byproducts.

Reaction Scheme

-

Etherification: Phenol + 1,3-Dibromopropane

3-Phenoxypropyl bromide. -

Amination: 3-Phenoxypropyl bromide + Methylamine

N-Methyl-3-phenoxypropan-1-amine.

Figure 2: Two-step synthetic pathway for high-purity production.

Detailed Methodology

Step 1: Synthesis of 3-Phenoxypropyl Bromide

Objective: Selective mono-alkylation of phenol. Reagents: Phenol (1.0 eq), 1,3-Dibromopropane (3.0 eq), Potassium Carbonate (2.0 eq), Acetone (Solvent).[1]

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve Phenol (9.4 g, 100 mmol) in Acetone (200 mL).

-

Base Addition: Add anhydrous K

CO -

Reagent Addition: Add 1,3-Dibromopropane (30.5 mL, 300 mmol). Note: Excess dibromide is crucial to prevent the formation of the bis-phenoxy byproduct.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Distill the excess 1,3-dibromopropane (bp 167°C) under vacuum or use column chromatography (Silica, 100% Hexane

5% EtOAc/Hexane) to isolate the product as a colorless oil.

Step 2: Synthesis of N-Methyl-3-phenoxypropan-1-amine

Objective: Substitution of bromide with methylamine. Reagents: 3-Phenoxypropyl bromide (1.0 eq), Methylamine (33% in Ethanol, 10.0 eq), THF.[1]

-

Setup: Use a pressure-rated sealed tube or autoclave.

-

Mixing: Dissolve 3-Phenoxypropyl bromide (10.75 g, 50 mmol) in THF (50 mL).

-

Amine Addition: Add Methylamine solution (approx. 60 mL of 33% wt). Note: Large excess prevents tertiary amine formation.

-

Reaction: Seal the vessel and stir at room temperature for 4 hours, then heat to 50°C for 2 hours.

-

Workup: Cool the vessel. Vent carefully. Concentrate the mixture to remove excess methylamine and solvent.

-

Acid-Base Extraction (Crucial for Purity):

-

Dissolve residue in CH

Cl -

Extract with 1M HCl (3 x 50 mL). The product moves to the aqueous phase; non-basic impurities remain in organic.

-

Basify the combined aqueous layer to pH >12 using 4M NaOH.

-

Extract the cloudy aqueous mixture with CH

Cl -

Dry combined organics over Na

SO

-

-

Final Product: Pale yellow oil. Yield: ~70-80%.

Analytical Quality Control

Data Summary Table

| Parameter | Specification | Method |

| Appearance | Pale yellow to colorless oil | Visual |

| Purity | >98% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity | Matches Reference Spectrum | |

| Residual Solvent | <5000 ppm | GC-Headspace |

| Water Content | <0.5% | Karl Fischer |

Spectral Characteristics (

- 7.25–7.28 (m, 2H, Ar-H), 6.90–6.95 (m, 3H, Ar-H) [Phenoxy protons][1]

-

4.03 (t, J = 6.2 Hz, 2H, -O-CH

-

2.78 (t, J = 7.0 Hz, 2H, -CH

-

2.46 (s, 3H, -N-CH

-

1.98 (quint, J = 6.6 Hz, 2H, -CH

-

Note: Amine proton (-NH) is broad and exchangeable.[1]

Applications in Drug Development[4][6][7]

A. Acetylcholinesterase (AChE) Inhibitors

Researchers utilize this amine to synthesize dual-binding site AChE inhibitors for Alzheimer's disease.[1] The phenoxypropylamine moiety serves as a linker that spans the gorge of the AChE enzyme, allowing the aromatic head to interact with the peripheral anionic site (PAS).[1]

-

Protocol: Amide coupling of N-Methyl-3-phenoxypropan-1-amine with 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid using TBTU/DIEA in DCM [1].

B. Benzolactam Synthesis

The molecule acts as a substrate for the synthesis of medium-sized benzolactams.

-

Mechanism: Intramolecular Electrophilic Aromatic Substitution (IEAS).[1]

-

Reagent: Triflic acid (TfOH).[1]

-

Outcome: Cyclization occurs between the carbonyl (derived from urea/amide precursors) and the phenoxy ring, forming a bicyclic system [2].[1]

Safety and Handling

-

Hazards: Causes skin irritation and serious eye irritation.[1] Harmful if swallowed.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Secondary amines can absorb CO

from air to form carbamates; minimize exposure.[1] -

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.

References

-

Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. Source: ResearchGate.[1] URL:[Link]

-

Synthesis of Medium-Ring-Sized Benzolactams by Using Strong Electrophiles. Source: The Journal of Organic Chemistry (ACS Publications).[1] URL:[Link][1]

-

N-Methyl-3-phenoxypropan-1-amine (Compound Summary). Source: PubChem.[5][6] URL:[Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;methyl 2-phenyl-2-piperidin-2-ylacetate | C31H40N2O4 | CID 69985484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride | C17H22ClNO | CID 121282206 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of N-Methyl-3-phenoxypropan-1-amine HCl

Abstract & Introduction

The purification of active pharmaceutical ingredients (APIs) is a critical determinant of final product safety, efficacy, and stability. Recrystallization is a cornerstone technique for the purification of solid compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1] N-Methyl-3-phenoxypropan-1-amine hydrochloride, as an amine salt, presents specific challenges and opportunities in solvent selection due to its ionic nature.[2][3] Amine hydrochlorides are typically crystalline solids with high polarity, making them poorly soluble in non-polar organic solvents but readily soluble in polar protic solvents.[4][5]

This application note provides a comprehensive, experience-driven guide for researchers and drug development professionals to systematically identify and optimize a solvent system for the recrystallization of N-Methyl-3-phenoxypropan-1-amine HCl. We move beyond a simple list of steps to explain the underlying chemical principles, enabling the scientist to make informed, rational decisions. The protocols described herein are designed to be self-validating, guiding the user from small-scale screening to an optimized bulk purification process.

The Science of Solvent Selection for Amine Salts

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a low temperature.[1][6] This differential solubility is the driving force for crystallization upon cooling. For a polar, ionic compound like N-Methyl-3-phenoxypropan-1-amine HCl, the selection process is governed by the principle of "like dissolves like."

Key Solvent Characteristics:

-

Solubility Gradient: The solubility of the compound should increase significantly with temperature.[6]

-

Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

-

Chemical Inertness: The solvent must not react with the compound.[6]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]

-

Crystal Habit: The chosen solvent can influence the crystal shape and size, which impacts filtration, drying, and downstream processing.

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]

Given the hydrochloride salt structure, we anticipate high polarity. Therefore, the most promising candidates are polar solvents, particularly those capable of hydrogen bonding, such as alcohols. For many amine hydrochlorides, alcohols like isopropanol are often preferred over more polar options like ethanol or methanol, as the slightly lower polarity of isopropanol can reduce solubility at cold temperatures, thereby increasing the recovery yield.[7]

Part I: Systematic Solvent Screening Protocol

A small-scale, systematic screening of multiple solvents is the most efficient method to identify viable candidates before committing a large amount of material.

Proposed Solvents for Screening

The following table outlines a logical starting point for solvent selection, covering a range of polarities and functionalities.

| Solvent Class | Solvent | Boiling Point (°C) | Rationale & Expected Behavior |

| Polar Protic | Isopropanol (IPA) | 82.6 | Excellent starting point. Often provides a good solubility gradient for HCl salts, leading to high recovery.[7] |

| Ethanol (EtOH) | 78.4 | May show high solubility even when cold, potentially reducing yield, but is a very effective solvent.[4][7] | |

| Methanol (MeOH) | 64.7 | Highest polarity alcohol; may be too strong a solvent, leading to poor recovery, but useful for comparison. | |

| Water (H₂O) | 100.0 | Highly polar. The compound is likely very soluble; may require an anti-solvent for effective crystallization.[8] | |

| Polar Aprotic | Acetone | 56.0 | A moderately polar solvent; may serve as a good single solvent or as part of a co-solvent system. |

| Acetonitrile (MeCN) | 81.6 | Can be effective for precipitating salts and is compatible with HPLC for purity analysis.[9] | |

| Co-Solvent / Anti-Solvent | Toluene | 110.6 | A non-polar solvent. Unlikely to dissolve the salt on its own but can be an effective anti-solvent when added to a solution in a polar solvent.[9] |

| Heptane | 98.4 | A very non-polar solvent, to be used as an anti-solvent to induce precipitation from a more polar solution.[9] |

Experimental Workflow for Solvent Screening

This protocol uses a small amount of crude material (approx. 25-50 mg) for each solvent tested.

-

Preparation: Place a known mass of crude N-Methyl-3-phenoxypropan-1-amine HCl into a small test tube or vial.

-

Room Temperature Test: Add the first selected solvent dropwise at room temperature. Agitate the mixture. Record if the solid dissolves readily. An ideal solvent should show poor solubility at this stage.[1]

-

Heating & Dissolution: If the solid is not soluble at room temperature, begin heating the mixture in a suitable bath (water or sand) while stirring. Continue to add the solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.

-

Cooling & Crystallization: Once a saturated solution is obtained at high temperature, remove the vial from the heat source and allow it to cool slowly to room temperature. Observe for crystal formation.

-

Ice Bath: If no crystals form, try inducing crystallization by scratching the inside of the vial with a glass rod or placing the vial in an ice-water bath.[7]

-

Observation: Evaluate the quantity and quality of the crystals formed. A dense crop of well-defined crystals is desirable.

-

Documentation: Record all observations in a table similar to the one below.

Data Recording for Solvent Screening

| Solvent | Solubility at 25°C (Insoluble / Sparingly / Soluble) | Solubility at Reflux (Insoluble / Soluble) | Approx. Volume to Dissolve 50 mg | Crystal Formation upon Cooling (None / Scant / Abundant) | Crystal Quality (Needles / Plates / Powder / Oil) | Decision (Promising / Co-solvent needed / Unsuitable) |

| Isopropanol | ||||||

| Ethanol | ||||||

| Methanol | ||||||

| Water | ||||||

| Acetone | ||||||

| Acetonitrile | ||||||

| Toluene | ||||||

| Heptane |

Visualization of Screening Workflow

Caption: Workflow for systematic solvent screening.

Part II: Optimized Bulk Recrystallization Protocol

Based on the results of the screening, select the best single solvent or solvent-antisolvent pair for scaling up. The following is a general protocol that should be adapted based on your specific findings.

Step-by-Step Methodology

-

Dissolution: Place the crude N-Methyl-3-phenoxypropan-1-amine HCl in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the chosen solvent in portions while heating the mixture to a gentle reflux with stirring. Add just enough hot solvent to completely dissolve the solid. Using an excess of solvent is the most common cause of poor yield.[7]

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to reflux for 5-10 minutes.

-

Hot Filtration: To remove any insoluble impurities (or the activated charcoal), perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated filter funnel and flask.

-

Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, cooling can be completed in an ice-water bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor adhering to the crystal surfaces.

-

Drying: Dry the crystals to a constant weight. This can be done by air-drying on the filter or, for more efficient solvent removal, in a vacuum oven at a temperature well below the compound's melting point.

Visualization of Bulk Recrystallization Workflow

Caption: Protocol for bulk recrystallization.

Troubleshooting Common Issues

-

No Crystals Form: This is often due to using too much solvent.[7] Gently heat the solution to evaporate some of the solvent to increase the concentration and attempt to cool again. Alternatively, induce crystallization by scratching the flask or adding a seed crystal.[7]

-

Oiling Out: The compound separates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if impurities are depressing the melting point. Try using a lower-boiling solvent or adding an anti-solvent to the hot solution just until it becomes cloudy, then clarify with a drop of the primary solvent before cooling.

-

Poor Recovery: This can be caused by using too much solvent, cooling too quickly, or washing the final crystals with too much cold solvent. Ensure the minimum amount of hot solvent is used and that the wash solvent is ice-cold and used sparingly.

References

-

PubChem. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Fickelscherer, R. J., Ferger, C. M., & Morrissey, S. A. (2022). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal. ResearchGate. [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

-

Reddit r/Chempros. Go-to recrystallization solvent mixtures. [Link]

-

U.S. Environmental Protection Agency. N-Methyl-3-[2-(methylsulfanyl)phenoxy]-3-phenylpropan-1-amine. CompTox Chemicals Dashboard. [Link]

-

Pharmaffiliates. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. [Link]

-

Chemical Database. methylamine hydrochloride. [Link]

-

PubChem. Methyl(3-phenoxypropyl)amine. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. (2022, June 7). Amine and HCl - salt formation reaction [Video]. YouTube. [Link]

-

precisionFDA. N-METHYL-3-PHENYL-3-(3-TOLYLOXY)PROPAN-1-AMINE HYDROCHLORIDE, (R)-. [Link]

-

Request PDF. (3R)-N-Methyl-3-(2-Methylphenoxy)-3-Phenyl-Propan-1-Amine. ResearchGate. [Link]

-

PubChem. N-Methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine. National Center for Biotechnology Information. [Link]

- Fogg, P. G. T. (Ed.). (1987). Solubility Data Series, Vol. 30: Amines in Hydrocarbons and in Organic Solvents containing Oxygen. Pergamon Press.

-

Chem Help ASAP. (2022, August 10). How to purify Amine? [Video]. YouTube. [Link]

-

Professor Dave Explains. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube. [Link]

- Google Patents. KR100259205B1 - Amine acid salt compounds and process for the production thereof.

Sources

Technical Support Center: Removing Unreacted Methylamine from N-Methyl-3-phenoxypropan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-Methyl-3-phenoxypropan-1-amine and need to remove unreacted methylamine starting material. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these purification strategies.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual methylamine from my final product?

A: Unreacted methylamine is a highly volatile and reactive primary amine. Its presence can interfere with subsequent reaction steps, compromise the accuracy of analytical characterization (e.g., NMR, LC-MS), and affect the pharmacological profile of the final compound. For drug development professionals, complete removal is essential to meet stringent purity requirements for preclinical and clinical studies.

Q2: What are the key physical property differences between methylamine and N-Methyl-3-phenoxypropan-1-amine that I can exploit for separation?

A: The most significant difference is their boiling points. Methylamine is a gas at room temperature with a boiling point of -6.3 °C, while N-Methyl-3-phenoxypropan-1-amine is a liquid with a much higher boiling point of 261.4 °C.[1][2] This vast difference is the primary basis for separation by distillation or evaporation. Additionally, their solubility in acidic aqueous solutions differs, which can be exploited in liquid-liquid extractions.

Q3: Can I simply remove the methylamine using a rotary evaporator?

A: While a rotary evaporator can remove the bulk of the methylamine, especially if it was introduced as a solution in a volatile solvent like THF or methanol, it is often insufficient for complete removal. Methylamine can form salts with any acidic species in the reaction mixture or interact strongly with the desired product, making it difficult to remove solely by evaporation.

Q4: Is an aqueous acid wash always the best method?

A: An acid wash is a very effective and common method. However, it is only suitable if your target compound, N-Methyl-3-phenoxypropan-1-amine, is stable under acidic conditions.[3] Since the target compound is also a secondary amine, it will also be protonated and may partition into the aqueous layer, especially if an excessive amount of acid is used or if the pH is too low. Careful control of the pH is crucial.

Troubleshooting Guide: Step-by-Step Solutions

Problem: My crude reaction mixture shows a significant amount of residual methylamine.

The first step in any purification strategy is to understand the physical properties of the compounds you are trying to separate.

| Property | Methylamine (CH₃NH₂) | N-Methyl-3-phenoxypropan-1-amine | Rationale for Separation |

| Molecular Weight | 31.06 g/mol [4] | 165.23 g/mol [5] | Significant difference contributes to the large boiling point gap. |

| Boiling Point | -6.3 °C[1] | 261.4 °C[2] | The large difference allows for easy removal of methylamine by evaporation or distillation. |

| Solubility in Water | Highly soluble (1080 g/L at 20°C)[6][7] | Sparingly soluble | Methylamine's high water solubility is key for aqueous extraction. |

| Amine Type | Primary Amine | Secondary Amine | Differences in reactivity can be exploited by using scavenger resins that are selective for primary amines.[8][9] |

Solution 1: Distillation / Evaporation under Reduced Pressure

This method leverages the vast difference in boiling points and is the most straightforward initial approach.

When to Use This Method:

-

As the first step to remove the bulk of the unreacted methylamine and the reaction solvent.

-

When the reaction has been performed using a solution of methylamine in a volatile organic solvent (e.g., THF, Methanol).

-

Initial Concentration: Concentrate the crude reaction mixture on a rotary evaporator to remove the reaction solvent and the majority of the unreacted methylamine.

-

High Vacuum Application: Transfer the resulting residue to a flask suitable for high vacuum application (e.g., a Schlenk flask). Connect the flask to a high vacuum line, preferably with a cold trap (using liquid nitrogen or a dry ice/acetone bath) placed between the flask and the pump.

-

Gentle Heating: Gently heat the flask using a water bath (30-40 °C) while under high vacuum. This will help to drive off the more stubborn, residual methylamine.

-

Monitoring: Continue this process until you observe no further condensation in the cold trap and the residue in the flask appears viscous.

Causality: The low boiling point of methylamine means it has a very high vapor pressure compared to the product. Applying a vacuum reduces the boiling points of all components, but the effect is much more pronounced for the already volatile methylamine, allowing it to be selectively removed at a low temperature, thus preventing thermal degradation of the desired product.

Solution 2: Aqueous Acid Wash (Liquid-Liquid Extraction)

This is a classic and highly effective chemical method for removing basic impurities like amines.

When to Use This Method:

-

After the initial bulk removal of methylamine by evaporation.

-

When your product, N-Methyl-3-phenoxypropan-1-amine, is stable to dilute acid.

-

When you need to achieve a very high level of purity.

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane (DCM).

-

First Wash: Transfer the organic solution to a separatory funnel and wash with a dilute solution of hydrochloric acid (e.g., 1M HCl). Start with a small volume of the acidic solution.

-

Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer.

-

Repeat: Repeat the acid wash 1-2 more times. The basic amines will react with the acid to form their corresponding ammonium salts, which are soluble in the aqueous layer.[10]

-

Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Final Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Causality: Methylamine (a base) reacts with HCl (an acid) to form methylammonium chloride (a salt). This salt is an ionic compound and is therefore highly soluble in the polar aqueous phase and insoluble in the non-polar organic phase. This differential solubility allows for its selective removal from the organic layer.

Caption: Scavenger resin purification workflow.

References

-

Methylamine - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 701-704. [Link]

-

Methylamine - Sciencemadness Wiki. (n.d.). Retrieved February 12, 2026, from [Link]

-

Methylamine. (n.d.). Retrieved February 12, 2026, from [Link] solvents/20/

-

Methylamine | CH3NH2 | CID 6329. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

- Scavenger resin and processes for the use thereof. (n.d.). Google Patents.

-

A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. (n.d.). American Chemical Society. Retrieved February 12, 2026, from [Link]

-

Solid-Supported Scavengers. (n.d.). Supra Sciences. Retrieved February 12, 2026, from [Link]

-

Methylamine. (n.d.). CHEMICAL POINT. Retrieved February 12, 2026, from [Link]

-

N-Methyl-3-[2-(methylsulfanyl)phenoxy]-3-phenylpropan-1-amine. (n.d.). EPA. Retrieved February 12, 2026, from [Link]

-

Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

- Separation and purification of secondary alkyl primary amines. (n.d.). Google Patents.

-

Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved February 12, 2026, from [Link]

-

Comparative Efficacy of Polyamine-Based Scavenger Resins. (n.d.). Retrieved February 12, 2026, from [Link]

- Purification of secondary alkyl amines. (n.d.). Google Patents.

-

Methylamine. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

-

Remove Sticky Reagents. (n.d.). Retrieved February 12, 2026, from [Link]

- Methylamines purification by distillation and purge. (n.d.). Google Patents.

-

Methylamine Purification. (n.d.). Sciencemadness Discussion Board. Retrieved February 12, 2026, from [Link]

-

Methylamines purification process. (n.d.). Patent 0037695. Retrieved February 12, 2026, from [Link]

-

Workup: Amines. (n.d.). University of Rochester. Retrieved February 12, 2026, from [Link]

-

Scrubbing trimethylamine with HCl solution. (n.d.). Reddit. Retrieved February 12, 2026, from [Link]

-

Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

(3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

N-Methyl-PPPA - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

- Process for separation and purification of methyl amines. (n.d.). Google Patents.

- Process for preparation of phenoxypropanol amines. (n.d.). Google Patents.

-

Methylamine Hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]

-

Methylamine Synthesis Methods Explained. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

-

Methylamine Purification. (n.d.). Sciencemadness Discussion Board. Retrieved February 12, 2026, from [Link]

-

Homebrewing methylamine from hydroxylamine. (n.d.). YouTube. Retrieved February 12, 2026, from [Link]

- Methode for removal of methylamines. (n.d.). Google Patents.

- Methylamines purification process. (n.d.). Google Patents.

Sources

- 1. 74-89-5 CAS MSDS (Methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Workup [chem.rochester.edu]

- 4. Methylamine [webbook.nist.gov]

- 5. Methyl(3-phenoxypropyl)amine | C10H15NO | CID 22067856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methylamine - Wikipedia [en.wikipedia.org]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. reddit.com [reddit.com]

Troubleshooting crystallization of N-Methyl-3-phenoxypropan-1-amine hydrochloride

To: Research & Development Team From: Technical Support Center – Separation Sciences Division Subject: Troubleshooting Crystallization of N-Methyl-3-phenoxypropan-1-amine Hydrochloride

Executive Summary

Crystallizing N-Methyl-3-phenoxypropan-1-amine hydrochloride (NMPPA-HCl) presents specific challenges due to the structural flexibility of its ether-amine backbone. Unlike rigid aromatics, this molecule exhibits a high rotational degree of freedom, leading to a low lattice energy barrier and a high propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than distinct nucleation.

This guide moves beyond generic protocols, offering a mechanism-based troubleshooting framework. It focuses on controlling supersaturation kinetics and thermodynamic boundaries to force the transition from a disordered oil phase to a defined crystalline lattice.

Phase 1: Pre-Crystallization Diagnostics

Before attempting crystallization, validate your starting material. 80% of failures occur here.

Purity & Stoichiometry Check

Impurities act as "plasticizers," lowering the melting point of your salt and expanding the oiling-out zone.

-

The Golden Rule: If your Free Base purity is <95% (by HPLC/GC), do not attempt direct crystallization. Perform a chemically active extraction (Acid/Base wash) first.

-

Stoichiometry: Excess HCl can induce hydroscopicity (sticky solids). Deficient HCl leaves unreacted oil (Free Base) which coats crystals.

-

Target: 1.05 molar equivalents of HCl relative to the base.

-

Solvent System Selection Matrix

Amine hydrochlorides are polar ionic species. They require a delicate balance between a "Good Solvent" (to dissolve) and an "Anti-Solvent" (to precipitate).[1]

| Solvent Class | Examples | Role | Suitability for NMPPA-HCl |

| Alcohols | Methanol, IPA | Good Solvent | High. Excellent solubility but risk of solvate formation. Use IPA for better yield. |

| Esters | Ethyl Acetate, IPM | Anti-Solvent | Medium/High. Best "drowning out" solvent. Moderate solubility at reflux, low at |

| Ethers | MTBE, Diethyl Ether | Anti-Solvent | High. Excellent for crashing out salts, but high volatility makes crystal growth rapid and amorphous. |

| Hydrocarbons | Heptane, Toluene | Anti-Solvent | Medium. Often causes oiling out due to extreme polarity difference. Use only as a co-solvent. |

| Chlorinated | DCM, Chloroform | Good Solvent | Low. Too soluble. Hard to recover yield. Use only for initial purification. |

Phase 2: The Optimized Crystallization Protocol

Do not simply "mix and cool." Use a controlled Reactive Crystallization approach.

Method A: The "Dry" Reactive Crystallization (Recommended)

This method minimizes water, preventing the formation of sticky hydrates.

-

Dissolution: Dissolve 10g of NMPPA Free Base in 50 mL of Anhydrous Ethyl Acetate (EtOAc) .

-

Why: EtOAc is moderately polar; it dissolves the base but has poor solubility for the salt.

-

-

Filtration: Polish filter (0.45 µm PTFE) to remove dust (dust causes uncontrolled nucleation).

-

Acidification: Cool to

. Slowly add 4M HCl in Dioxane or HCl gas dropwise/bubbling.-

Critical: Maintain temperature

. Exotherms promote oiling.

-

-

Nucleation: A white precipitate should form. If oil forms, stop stirring and let it settle (see Troubleshooting).

-

Digestion: Stir the slurry at

for 2 hours. This "ages" the crystals, converting amorphous material to crystalline. -

Isolation: Filter under

atmosphere. Wash with cold MTBE. Dry in a vacuum oven at

Phase 3: Troubleshooting Guides (FAQ)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of white crystals, you see a separate viscous liquid layer at the bottom of the flask.[2][3] Cause: The system entered the "Meta-Stable Zone" where Liquid-Liquid Phase Separation (LLPS) is energetically more favorable than crystal nucleation. This often happens if the temperature is above the salt's depressed melting point.

Corrective Workflow:

-

Re-heat: Heat the mixture until the oil re-dissolves into a clear solution.

-

Seed: Cool slowly. At

above the temperature where oiling occurred previously, add seed crystals (pure NMPPA-HCl). -

Slow Cooling: Cool at a rate of

/min. Rapid cooling favors oil. -

Solvent Shift: If oiling persists, your solvent is too polar. Add 10% Toluene to the EtOAc to reduce the solubility gap.

Issue 2: Hygroscopic / Sticky Solid

Symptom: The product filters well but turns into a gum upon exposure to air. Cause: Formation of a hydrate or excess trapped HCl. Fix:

-

Desiccation: You must dry under high vacuum (<10 mbar) at

. -

Solvent Swap: Recrystallize from IPA/MTBE (1:3 ratio). Alcohols can displace water; MTBE removes the alcohol.

-

Inert Handling: Handle the final salt in a glovebox or low-humidity room (<30% RH).

Issue 3: No Precipitation (Clear Solution)

Symptom: You added HCl, but the solution remains clear even at

-

Concentrate: Rotovap off 50% of the solvent.

-

Anti-Solvent Charge: Add Heptane dropwise until persistent cloudiness appears (the "Cloud Point"), then cool.

-

Scratching: Use a glass rod to scratch the flask wall.[5] This creates microscopic glass shards that act as nucleation sites.

Phase 4: Visualizing the Logic

Workflow 1: Diagnosing Phase Separation (Oiling Out)

Caption: Decision tree for resolving Liquid-Liquid Phase Separation (LLPS) during amine salt crystallization.

Workflow 2: Reactive Crystallization Pathway

Caption: Step-by-step reactive crystallization protocol for NMPPA-HCl.

References

-

Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on crystallization kinetics and zone widths).

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. (Technical guide on LLPS mechanisms).

-

Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Practical strategies for salt selection and polymorph control).

-

Newman, A. (2012). Pharmaceutical Crystallization: Science and Engineering. (Specifics on amine salt hydroscopicity).

Sources

- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. KR20060087560A - ìí-2-ë¸í 리ê°ë ë° ï½ï½ï½ï½ ë°/ëë ï½ï½ï½ï½ë¥¼í¬í¨íë ì°ì¸ì¦ ë° ë¶ì ì¥ì ì¹ë£ì© ì¡°í©ë¬¼ - Google Patents [patents.google.com]

- 8. EP0396596A1 - Processes and compounds useful for resolving 1-methyl-3-phenylpropylamine - Google Patents [patents.google.com]

Technical Support Center: Resolving Emulsions in Aryloxyalkylamine Workups

Welcome to the technical support center dedicated to addressing a common yet challenging aspect of synthetic chemistry: the formation and resolution of emulsions during the workup of aryloxyalkylamines. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their daily laboratory work. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies grounded in scientific principles.

Understanding the Challenge: Why Do Aryloxyalkylamines Form Emulsions?

Aryloxyalkylamines are a class of compounds that, due to their molecular structure, possess amphiphilic properties, meaning they have both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics. The amine functional group, especially when protonated in an acidic aqueous phase, becomes highly polar and interacts favorably with water. Conversely, the aryloxyalkyl portion of the molecule remains nonpolar and prefers the organic phase. This dual nature allows them to act as surfactants, stabilizing the microscopic droplets of one liquid dispersed within another, which is the definition of an emulsion.[1][2]

During a typical acid-base extraction, vigorous shaking can create a large interfacial area between the aqueous and organic layers, providing ample opportunity for these surfactant-like molecules to align at the interface and stabilize droplets, leading to a persistent, milky, or cloudy layer that is difficult to separate.[1]

Troubleshooting Guide: Practical Solutions for Emulsion Resolution

This section provides direct answers and step-by-step protocols for resolving emulsions encountered during the workup of aryloxyalkylamines.

Question: A persistent emulsion has formed after the initial extraction of my aryloxyalkylamine. What is the first and simplest thing I should try?

Answer: The most straightforward initial approach is patience and gentle physical encouragement.

-

Let the mixture stand: Often, simply allowing the separatory funnel to sit undisturbed for 20-60 minutes can lead to the coalescence of droplets and the gradual separation of the layers.[3][4][5]

-

Gentle agitation: While the mixture is standing, you can gently tap the side of the separatory funnel or slowly swirl the contents.[3][4] A stir bar can also be used to gently stir the emulsion layer.[3][4] The goal is to encourage the dispersed droplets to collide and merge without re-introducing high shear forces.

Question: Gentle agitation didn't work. What is the next step?

Answer: The next line of defense is to alter the properties of the aqueous phase by increasing its ionic strength, a technique commonly known as "salting out."[1][6]

-

Mechanism: Adding a salt, such as sodium chloride (NaCl), increases the polarity and density of the aqueous layer.[6][7] This reduces the solubility of organic compounds in the aqueous phase and disrupts the stability of the emulsion by forcing the surfactant-like aryloxyalkylamine molecules to partition more definitively into one of the two phases.[1][6]

Protocol: Salting Out to Break an Emulsion

-

Prepare a saturated brine solution: Add sodium chloride (NaCl) to water with stirring until no more salt dissolves.

-

Add the brine solution: Carefully add the saturated brine solution to the separatory funnel containing the emulsion.

-